molecular formula C18H20ClFN4O B6763501 N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6763501
M. Wt: 362.8 g/mol
InChI Key: XOJXJCKGJRUDGS-UHFFFAOYSA-N
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Description

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidine ring with a tetrahydroimidazo[1,5-a]pyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O/c19-16-8-14(1-2-17(16)20)23-6-4-13(10-23)22-18(25)12-3-5-24-11-21-9-15(24)7-12/h1-2,8-9,11-13H,3-7,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJXJCKGJRUDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CC1C(=O)NC3CCN(C3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and imidazo[1,5-a]pyridine intermediates. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Synthesis of the Imidazo[1,5-a]pyridine Core: This step often involves the condensation of a pyridine derivative with an appropriate aldehyde or ketone.

    Coupling of the Two Fragments: The final step involves coupling the pyrrolidine and imidazo[1,5-a]pyridine fragments under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The presence of halogen atoms (chlorine and fluorine) makes the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
  • N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide

Uniqueness

The presence of both chlorine and fluorine atoms in N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide distinguishes it from similar compounds

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